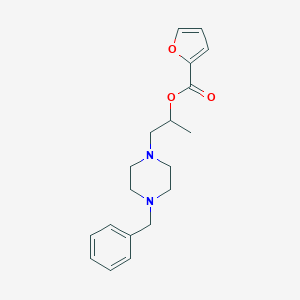![molecular formula C14H20N2O2 B257275 N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-301368, also known as N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its anti-inflammatory properties and has been studied for various scientific applications.
Preparation Methods
The synthesis of WAY-301368 involves the reaction of 2-phenylacetic acid with 2-(4-morpholinyl)ethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for WAY-301368 are not well-documented, but the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The purity of the final product can be enhanced through recrystallization or column chromatography.
Chemical Reactions Analysis
WAY-301368 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: WAY-301368 can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: WAY-301368 has shown promise in biological studies due to its anti-inflammatory properties. It is used in research to understand the mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions.
Industry: WAY-301368 is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of WAY-301368 involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking the production of pro-inflammatory mediators like prostaglandins, WAY-301368 helps reduce inflammation and associated symptoms .
Comparison with Similar Compounds
WAY-301368 can be compared with other similar compounds, such as:
N-[2-(4-Morpholinyl)ethyl]-2-phenylacetamide: This compound shares a similar structure and exhibits comparable anti-inflammatory properties.
2-Phenylacetamide derivatives: These compounds have variations in their substituents, leading to differences in their chemical and biological activities.
The uniqueness of WAY-301368 lies in its specific molecular structure, which confers its distinct anti-inflammatory properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17) |
InChI Key |
HOEKXRHUWSWGTR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)
![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)




![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
